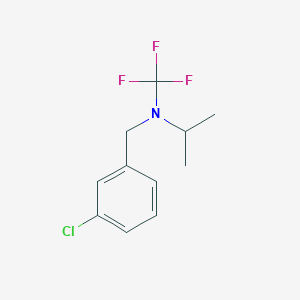
trans-2-Phenyl-1-cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Phenylcyclopropanecarboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its cyclopropane ring, which is substituted with a phenyl group and a carboxamide group. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of the atoms, which is crucial for its reactivity and interaction with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Phenylcyclopropanecarboxamide typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts. The resulting cyclopropane derivatives can then be converted to the carboxamide through various functional group interconversions.
Industrial Production Methods
Industrial production of (1R,2R)-2-Phenylcyclopropanecarboxamide often employs scalable cyclopropanation reactions using cost-effective and readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-Phenylcyclopropanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: The phenyl group and the cyclopropane ring can undergo substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-2-Phenylcyclopropanecarboxamide is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis
Propriétés
Numéro CAS |
939-88-8 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(1R,2R)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,11,12)/t8-,9+/m0/s1 |
Clé InChI |
IOWKRFFHXWDUIS-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(=O)N)C2=CC=CC=C2 |
SMILES canonique |
C1C(C1C(=O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















